molecular formula C23H17FN4O B2568351 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1359383-97-3

6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2568351
CAS No.: 1359383-97-3
M. Wt: 384.414
InChI Key: OQHPFHCTZLRGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 2-fluorobenzyl group at position 6 and a p-tolyl (4-methylphenyl) substituent at position 2 (Figure 1). Triazoloquinazolines are pharmacologically versatile, with reported activities in hypoglycemia, adenosine receptor antagonism, and antimicrobial action .

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-15-10-12-16(13-11-15)21-25-22-18-7-3-5-9-20(18)27(23(29)28(22)26-21)14-17-6-2-4-8-19(17)24/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHPFHCTZLRGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline ring can be constructed through condensation reactions involving anthranilic acid derivatives.

    Substitution Reactions: Introduction of the 2-fluorobenzyl and p-tolyl groups can be achieved through nucleophilic substitution reactions using suitable halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Halogenated precursors and strong bases (e.g., sodium hydride, NaH) are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the triazole ring could produce a dihydrotriazole derivative.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural features, this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers may investigate its potential as a lead compound for drug development.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, providing insights into its mechanism of action.

    Chemical Biology: It can serve as a probe to study biological pathways and processes, helping to elucidate the role of specific molecular interactions.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, if the compound acts as an enzyme inhibitor, it may block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their biological activities are summarized in Table 1 .

Table 1. Comparative Analysis of Triazoloquinazoline Derivatives

Compound Name Substituents (Position) Biological Activity Key Data Reference
Target Compound 2-(p-tolyl), 6-(2-fluorobenzyl) Hypothetical: Hypoglycemic, CNS N/A (based on structural analogs)
Tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazole at R1 Hypoglycemic Exceeds Metformin (50–200 mg/kg)
9-Chloro-2-(2-furanyl)-... (15) 2-furanyl, 9-chloro Adenosine A3 antagonist Ki = 8.1–12.1 nM
CGS 16228 2-(2-fluorophenyl), 9-chloro Benzodiazepine receptor antagonist Binding affinity: 4 nM
Potassium 2-(furan-2-yl)-... (102c) 2-furanyl, 5-thiolate Antibacterial MIC = 12.5 µg/mL (S. aureus)

Hypoglycemic Activity

The tetrazoloquinazolinone derivative () demonstrated superior hypoglycemic activity to metformin in glucocorticoid-induced insulin resistance models, reducing AUC (area under the curve) for glucose tolerance tests . While the target compound shares a quinazolinone core, its triazole ring (vs. tetrazole) and p-tolyl group may alter potency. Fluorine’s electron-withdrawing effects could enhance metabolic stability compared to non-fluorinated analogs .

Receptor Binding and Selectivity

  • Adenosine A3 Antagonists: Compound 15 (2-furanyl, 9-chloro) exhibited high A3 receptor affinity (Ki = 8.1 nM) and >1000-fold selectivity over other adenosine subtypes . The furan group contributes to π-π stacking, whereas the target compound’s p-tolyl group may enhance hydrophobic binding.
  • Benzodiazepine Receptor Antagonists : CGS 16228 (2-fluorophenyl, 9-chloro) showed 4 nM binding affinity, attributed to the fluorophenyl group’s electronegativity and planarity . The target compound’s 2-fluorobenzyl substituent may similarly optimize receptor interactions.

Antimicrobial Activity

Potassium 2-(furan-2-yl)triazoloquinazoline-5-thiolate (102c) demonstrated potent activity against methicillin-resistant S. aureus (MIC = 12.5 µg/mL) . The thiolate group is critical for disrupting bacterial membranes. In contrast, the target compound lacks a thiolate moiety but includes a fluorobenzyl group, which could confer distinct antibacterial mechanisms via membrane penetration or enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitutions: p-Tolyl (target): Enhances hydrophobicity for receptor binding. Furanyl (): Improves adenosine receptor selectivity via hydrogen bonding. Fluorophenyl (): Increases benzodiazepine receptor affinity through electronegativity.
  • Position 6 Modifications :
    • 2-Fluorobenzyl (target): Boosts lipophilicity and CNS penetration.
    • Chlorine (): Enhances electron withdrawal, stabilizing receptor-ligand interactions.

Biological Activity

6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic compound belonging to the class of triazoloquinazolinones. Its unique structure, characterized by a triazole ring fused with a quinazolinone moiety and substituted with a 2-fluorobenzyl group and a p-tolyl group, has attracted significant interest due to its potential biological activities. The molecular formula is C23H19FN4OC_{23}H_{19}FN_{4}O, and it has been synthesized through various multi-step processes aimed at exploring its bioactive properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions, such as the [5+1] cyclocondensation between 2-(2-fluorobenzyl)phenylhydrazine and 2-chloro-N'-p-tolylquinazolin-4-imine. Characterization techniques including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

  • Anticancer Activity : This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. Studies have shown moderate to high anti-proliferative activity against:
    • Hepatocellular carcinoma (HePG-2)
    • Mammary gland breast cancer (MCF-7)
    • Human prostate cancer (PC3)
    • Colorectal carcinoma (HCT-116)

In particular, one study reported IC50 values of 17.35 µM for HCT-116 and 29.47 µM for HePG-2 . The mechanism of action appears to involve the inhibition of key enzymes related to cancer progression and inflammation.

Case Studies

Recent research has focused on the pharmacological evaluation of triazoloquinazoline derivatives:

  • Study on Anticancer Efficacy : A series of compounds similar to this compound were synthesized and tested for their cytotoxic effects. The results indicated that these compounds can effectively induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies suggest that it may interact with proteins involved in tumor growth and survival pathways, providing insights into its potential therapeutic applications .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameStructureKey FeaturesAnticancer Activity (IC50)
6-(4-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-oneStructureContains chlorine; different electronic propertiesModerate
6-(4-methylbenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-oneStructureFeatures a methyl group; alters lipophilicityModerate
6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-oneStructureFluorine at meta position; unique activity profileModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.